molecular formula C₁₃H₁₀N₄O₃ B112162 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole CAS No. 18378-20-6

7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole

Cat. No. B112162
CAS RN: 18378-20-6
M. Wt: 270.24 g/mol
InChI Key: GZFKJMWBKTUNJS-UHFFFAOYSA-N
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Description

7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole is a benzoxadiazole . It has a role as a fluorochrome , which is a fluorescent dye used to stain biological specimens . The molecular formula of this compound is C13H10N4O3 .


Molecular Structure Analysis

The molecular structure of 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole is represented by the InChI string: InChI=1S/C13H10N4O3/c18-17(19)11-7-6-10(12-13(11)16-20-15-12)14-8-9-4-2-1-3-5-9/h1-7,14H,8H2 . The SMILES representation is [O-]N+c1ccc(NCc2ccccc2)c2nonc12 .


Chemical Reactions Analysis

7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole exhibits a reversible binding to Cu2+ ion in the presence of other metal ions, giving a 20 fold increase in fluorescence intensity . The apparent association constant (Ka) for Cu2+ was found to be 2.62 × 10^4 M^−1 .


Physical And Chemical Properties Analysis

The molecular weight of 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole is 270.24 . The optical absorption measurement of this compound was made using a Cary 3 . The molar extinction coefficient matches the value of 19,700 cm^-1/M at 460.5 nm . The fluorescence emission spectrum of this compound dissolved in ethanol was collected using a Cary 3 . The quantum yield of this molecule is 0.36 .

Scientific Research Applications

  • Scientific Field: Neurochemistry

    • Application : BBD is used as a fluorescent probe for studying serotonin receptors .
    • Method : BBD is covalently attached to serotonin to create fluorescent analogs. These analogs compete with the serotonin 1A receptor-specific radiolabeled agonist for binding to the receptor .
    • Results : The fluorescent ligands display a high environmental sensitivity of their fluorescence. The human serotonin 1A receptor stably expressed in CHO-K1 cells could be specifically labeled with one of the fluorescent ligands with minimal nonspecific labeling .
  • Scientific Field: Forensic Science

    • Application : BBD is used as a reagent for latent print detection .
    • Method : The specimen is first fumed with cyanoacrylate. The chemical may be applied by dipping, spraying, brushing, or in almost any manner that will allow the latent print to become saturated with the chemical .
    • Results : Latent prints have been developed on a variety of materials, including plastic bags, duct tape, glass, and metal items .
  • Scientific Field: Polymer Science

    • Application : BBD is used to study the behavior of polymers under different conditions .
    • Method : The behavior of polymers is studied by monitoring the fluorescence changes of BBD .
    • Results : This method allows for the investigation of protein folding, dynamics, and interactions with other molecules .
  • Scientific Field: Biochemistry

    • Application : BBD is used in nucleic acid research to label DNA or RNA .
    • Method : BBD is used to label these biopolymers, allowing for their visualization in gel electrophoresis and microscopy .
    • Results : This method allows for the visualization and study of these biopolymers .

properties

IUPAC Name

N-benzyl-4-nitro-2,1,3-benzoxadiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c18-17(19)11-7-6-10(12-13(11)16-20-15-12)14-8-9-4-2-1-3-5-9/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFKJMWBKTUNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C3=NON=C23)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171475
Record name 7-Nitro-N-(benzyl)benzofurazan-4-amine
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Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole

CAS RN

18378-20-6
Record name 7-Benzylamino-4-nitro-2,1,3-benzoxadiazole
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Record name 7-Nitro-N-(benzyl)benzofurazan-4-amine
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Record name 7-nitro-N-(benzyl)benzofurazan-4-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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